molecular formula C24H26N4O3 B2939739 Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251569-95-5

Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No. B2939739
CAS RN: 1251569-95-5
M. Wt: 418.497
InChI Key: OSGODWCHTVGQJI-UHFFFAOYSA-N
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Description

“Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate” is a complex organic compound. It likely contains an azepane ring (a seven-membered ring with one nitrogen atom), a 1,8-naphthyridine ring (a two-ring structure with two nitrogen atoms), and a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. It would have aromaticity due to the naphthyridine and benzoate groups, and the azepane ring would introduce a degree of three-dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and the functional groups it contains. Without specific data, we can only speculate on the properties of this compound .

Scientific Research Applications

Anti-Salmonella Typhi Activity

This compound has been utilized in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which have shown significant activity against Salmonella typhi . This bacterium causes typhoid fever, which can range from mild to severe symptoms. The derivatives of this compound could potentially lead to new treatments for this infection.

Antibacterial Properties

The acylation of amino-oxadiazoles with acid chlorides, including Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate, has led to compounds with notable antibacterial properties . These compounds could be further explored for their efficacy against a range of bacterial infections.

Synthesis of Seven-Membered Heterocycles

This compound is involved in the synthesis of seven-membered heterocycles such as azepines and benzodiazepines . These heterocycles are significant in medical and pharmaceutical chemistry due to their diverse biological activities.

One-Pot Synthesis Procedures

In the field of organic chemistry, this compound contributes to one-pot synthesis procedures, which are efficient methods for creating complex molecules . This has implications for the rapid synthesis of pharmacologically active molecules.

Development of New Drugs

The structural complexity of Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate makes it a valuable scaffold for the development of new drugs . Its involvement in the synthesis of various heterocycles can lead to the discovery of compounds with unique pharmacological properties.

Biomedical Research

The compound’s role in the synthesis of biologically active substances positions it as an important player in biomedical research . It can be used to create new compounds that may have therapeutic applications in various diseases.

Pharmacological Activity Studies

Indole derivatives, which are structurally related to this compound, have a wide range of pharmacological activities . Research into similar compounds can provide insights into their potential clinical applications.

Chemical Activity Analysis

The compound’s chemical activity can be analyzed to understand its interactions with other substances . This is crucial for predicting its behavior in biological systems and for designing compounds with desired properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific data, it’s impossible to provide details on the safety and hazards of this compound .

properties

IUPAC Name

methyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGODWCHTVGQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

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